Cas no 62123-73-3 (Ethyl 2-(3-chlorophenyl)-2-oxoacetate)
Ethyl 2-(3-chlorophenyl)-2-oxoacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(3-chlorophenyl)-2-oxoacetate
- (3-Chlorophenyl)oxoacetic acid ethyl ester
- (3-CHLOROPHENYL)GLYOXYLIC ACID ETHYL ESTER
- Ethyl 3-chlorobenzoylformate
- DTXSID80374498
- AORWOAPLLYVOEU-UHFFFAOYSA-N
- 62123-73-3
- MFCD01319616
- (3-chlorophenyl)glyoxylic acid ethyl ester, AldrichCPR
- ethyl (3-chlorophenyl)(oxo)acetate
- (3-Chloro-phenyl)-oxo-acetic acid ethyl ester
- 3-Chloro-oxo-benzeneacetic acid ethyl ester
- SCHEMBL3018743
- FT-0630347
- CS-0315756
- A833591
- ethyl-(3-chlorophenyl)(oxo)acetate
- AKOS015891082
- DS-18184
- D87682
-
- MDL: MFCD01319616
- Inchi: 1S/C10H9ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
- InChI Key: AORWOAPLLYVOEU-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C(C(=O)OCC)=O)=C1
Computed Properties
- Exact Mass: 212.02400
- Monoisotopic Mass: 212.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4A^2
- XLogP3: 2.7
Experimental Properties
- Density: 1.255
- Boiling Point: 88°C 0,1mm
- Flash Point: 129.9°C
- Refractive Index: 1.528
- PSA: 43.37000
- LogP: 2.08580
Ethyl 2-(3-chlorophenyl)-2-oxoacetate Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
Ethyl 2-(3-chlorophenyl)-2-oxoacetate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 2-(3-chlorophenyl)-2-oxoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023000-1g |
Ethyl 3-chlorobenzoylformate |
62123-73-3 | 96% | 1g |
£212.00 | 2022-03-01 | |
| Fluorochem | 023000-5g |
Ethyl 3-chlorobenzoylformate |
62123-73-3 | 96% | 5g |
£367.00 | 2022-03-01 | |
| Fluorochem | 023000-25g |
Ethyl 3-chlorobenzoylformate |
62123-73-3 | 96% | 25g |
£1799.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80810-1g |
Ethyl 2-(3-chlorophenyl)-2-oxoacetate |
62123-73-3 | 98% | 1g |
¥1112.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E80810-5g |
Ethyl 2-(3-chlorophenyl)-2-oxoacetate |
62123-73-3 | 98% | 5g |
¥3312.0 | 2023-09-07 | |
| Alichem | A013028258-250mg |
Ethyl (3-chlorophenyl)(oxo)acetate |
62123-73-3 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A013028258-500mg |
Ethyl (3-chlorophenyl)(oxo)acetate |
62123-73-3 | 97% | 500mg |
$790.55 | 2023-09-01 | |
| Alichem | A013028258-1g |
Ethyl (3-chlorophenyl)(oxo)acetate |
62123-73-3 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| eNovation Chemicals LLC | D554367-1g |
Ethyl 2-(3-chlorophenyl)-2-oxoacetate |
62123-73-3 | 97% | 1g |
$240 | 2024-05-24 | |
| eNovation Chemicals LLC | D554367-5g |
Ethyl 2-(3-chlorophenyl)-2-oxoacetate |
62123-73-3 | 97% | 5g |
$680 | 2024-05-24 |
Ethyl 2-(3-chlorophenyl)-2-oxoacetate Suppliers
Ethyl 2-(3-chlorophenyl)-2-oxoacetate Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on Ethyl 2-(3-chlorophenyl)-2-oxoacetate
Recent Advances in the Study of Ethyl 2-(3-chlorophenyl)-2-oxoacetate (CAS: 62123-73-3) in Chemical Biology and Pharmaceutical Research
Ethyl 2-(3-chlorophenyl)-2-oxoacetate (CAS: 62123-73-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile chemical reactivity and potential as a building block for more complex molecules. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its applications, synthetic methodologies, and biological activities.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of Ethyl 2-(3-chlorophenyl)-2-oxoacetate as a precursor for the synthesis of α-ketoamide derivatives, which exhibit potent inhibitory effects against proteases involved in viral replication. The study demonstrated that modifications at the ketoacetate moiety could significantly enhance the binding affinity and selectivity of these inhibitors, offering new avenues for antiviral drug development. The compound's role in facilitating efficient synthetic routes was emphasized, underscoring its value in medicinal chemistry.
Another notable development was reported in Bioorganic & Medicinal Chemistry Letters, where Ethyl 2-(3-chlorophenyl)-2-oxoacetate was utilized in the design of small-molecule modulators targeting G-protein-coupled receptors (GPCRs). The research team synthesized a series of analogs and evaluated their pharmacological profiles, identifying several candidates with promising activity in neurodegenerative disease models. The study highlighted the compound's adaptability in structure-activity relationship (SAR) studies, enabling the optimization of drug-like properties.
From a synthetic chemistry perspective, recent advancements have focused on improving the efficiency and sustainability of producing Ethyl 2-(3-chlorophenyl)-2-oxoacetate. A 2022 paper in Green Chemistry described a catalytic oxidative method using environmentally benign reagents, achieving high yields with minimal waste. This approach aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing, addressing both economic and environmental concerns.
In conclusion, Ethyl 2-(3-chlorophenyl)-2-oxoacetate (CAS: 62123-73-3) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its applications span from antiviral and neuroprotective agents to sustainable synthetic methodologies, reflecting its broad utility. Future research is expected to further explore its potential in drug discovery and development, particularly in targeting emerging diseases and optimizing therapeutic efficacy.
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